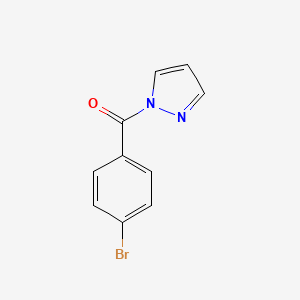
4-chloro-N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as etofenprox and is a member of the pyrethroid class of insecticides. Etofenprox has been widely used as a pesticide to control insect pests in various crops, including vegetables, fruits, and ornamental plants.
Mechanism of Action
Etofenprox acts by disrupting the nervous system of insects, leading to paralysis and death. It binds to the sodium channels in the insect's nerve cells, preventing the normal flow of sodium ions and disrupting the normal functioning of the nervous system.
Biochemical and Physiological Effects:
Etofenprox has been shown to have low toxicity to mammals and birds, making it a safer alternative to other insecticides. However, it can be toxic to aquatic organisms, particularly fish and aquatic invertebrates, and care should be taken when using this compound near water bodies.
Advantages and Limitations for Lab Experiments
One of the major advantages of etofenprox is its high insecticidal activity, making it an effective tool for controlling insect pests in various crops. It also has a low mammalian toxicity, making it a safer alternative to other insecticides. However, its toxicity to aquatic organisms can limit its use in certain areas, and care should be taken to avoid contamination of water bodies.
List of
Future Directions
1. Development of new formulations of etofenprox for improved efficacy and safety.
2. Investigation of etofenprox's potential use in controlling insect-borne diseases.
3. Exploration of etofenprox's mode of action and its interaction with insect nervous systems.
4. Investigation of etofenprox's potential effects on non-target organisms, including beneficial insects and soil microorganisms.
5. Development of new methods for the synthesis of etofenprox and its analogs.
6. Investigation of etofenprox's potential use in combination with other insecticides for improved efficacy and reduced resistance.
7. Evaluation of etofenprox's potential use in integrated pest management programs.
8. Investigation of etofenprox's potential use in non-agricultural settings, such as public health and urban pest control.
9. Development of new analytical methods for the detection and quantification of etofenprox in environmental samples.
10. Investigation of etofenprox's potential effects on the environment, including its persistence and mobility in soil and water.
Synthesis Methods
Etofenprox is synthesized by reacting 2,3-dichlorobenzonitrile with ethylmagnesium bromide, followed by reaction with 4-chloro-1H-pyrazole-5-carboxylic acid and then with N,N-dimethylformamide dimethyl acetal. The final product is purified by recrystallization to obtain pure etofenprox.
Scientific Research Applications
Etofenprox has been extensively studied for its insecticidal properties and has been found to be highly effective against a wide range of insect pests, including aphids, whiteflies, thrips, and mites. This compound has also been investigated for its potential use in controlling insect-borne diseases, such as malaria, dengue fever, and Zika virus.
properties
IUPAC Name |
4-chloro-N-(2,3-dichlorophenyl)-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl3N3O/c1-2-18-11(8(14)6-16-18)12(19)17-9-5-3-4-7(13)10(9)15/h3-6H,2H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOOEFZWGUFVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,3-dichlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5853453.png)
![2-(3,4-dimethoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5853455.png)
![4-[(5-chloro-2-ethoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853466.png)


![3-[(4-fluoro-3-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5853479.png)
![N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5853491.png)


![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5853521.png)


![4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5853540.png)
![N-[4-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5853548.png)